5,5'-Bioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bioxazole is a heterocyclic compound consisting of two oxazole rings connected by a single bond. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The unique structure of 5,5’-Bioxazole makes it an important compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bioxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of L-serine methyl ester with L-tert-leucine, followed by cyclodehydration under Wipf conditions to form oxazole. Subsequent steps include saponification, amidation, and another cyclodehydration to yield 5,5’-Bioxazole .
Industrial Production Methods: Industrial production of 5,5’-Bioxazole often involves large-scale synthesis using similar methods as described above. The process may include regioselective lithiation at the C-5’ position, followed by reaction with suitable electrophiles. This method allows for the functionalization of the oxazole rings, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bioxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to form corresponding alcohols.
Substitution: Regioselective lithiation at the C-5’ position, followed by substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organolithium reagents, organozinc species, and palladium-catalyzed cross-coupling reactions.
Major Products: The major products formed from these reactions include functionalized oxazoles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5,5’-Bioxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Incorporated into biologically active molecules, including potential anticancer agents.
Medicine: Studied for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of materials with nonlinear optical properties.
Mechanism of Action
The mechanism of action of 5,5’-Bioxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites or altering protein function .
Comparison with Similar Compounds
2,4’-Bioxazole: Another oxazole derivative with different substitution patterns.
Bis(oxazoline) Ligands: Contain two oxazoline rings and are used in asymmetric catalysis.
2,5-Dimethyloxazole: A related compound with different electronic properties.
Uniqueness: 5,5’-Bioxazole is unique due to its specific structure, which allows for regioselective functionalization and diverse chemical reactivity. Its applications in various fields, including materials science and medicinal chemistry, highlight its versatility and importance .
Properties
Molecular Formula |
C6H4N2O2 |
---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
5-(1,3-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H |
InChI Key |
AKGUGSYBAWBNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)C2=CN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.